2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Overview
Description
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Mechanism of Action
Target of Action
The primary targets of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) plays a crucial role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell growth processes, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair and cell growth pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the cell growth pathway, leading to inhibition of cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The compound exhibits cytotoxic activities against certain cancer cells. For instance, it has shown significant cytotoxic activities against MDA-MB-231 breast cancer cells . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Analysis
Biochemical Properties
These interactions are often specific and can influence the function of these biomolecules .
Cellular Effects
Some triazolothiadiazines have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with aromatic acids in the presence of phosphorus oxychloride . These reactions are carried out under reflux conditions with efficient stirring to ensure complete cyclization and high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Exhibits distinct pharmacological properties compared to 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBAPDUJKAIRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587995 | |
Record name | 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-87-2 | |
Record name | 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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